molecular formula C21H18N4OS B3989334 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone

Cat. No. B3989334
M. Wt: 374.5 g/mol
InChI Key: BLBUQQSHNQUETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone, also known as ATIM-18, is a novel compound with potential applications in scientific research. It belongs to the family of indole-based compounds and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone is not well understood. However, it has been suggested that it may act through the inhibition of certain enzymes or proteins involved in inflammation, tumor growth, or microbial activity. It may also modulate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects:
2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells by activating certain signaling pathways. In addition, it has been shown to have anti-microbial activity against a range of bacteria and fungi. 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone has also been studied for its potential as a neuroprotective agent, as it has been found to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone is its broad range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, anti-microbial, and neuroprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone. One area of interest is its potential as a neuroprotective agent, as it has shown promising results in animal models of neurodegenerative diseases. Another area of research is its anti-tumor properties, as it has been found to induce apoptosis in various cancer cell lines. Further studies are needed to elucidate the mechanism of action of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone and to optimize its synthesis process for larger-scale production. In addition, more research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone has shown promising results in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a neuroprotective agent. 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone has been tested on various cell lines and animal models, and the results have been encouraging, making it a potential candidate for drug development.

properties

IUPAC Name

1-(4-methylphenyl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-3-12-25-17-7-5-4-6-16(17)19-20(25)22-21(24-23-19)27-13-18(26)15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBUQQSHNQUETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone
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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone
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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone
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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone
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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone
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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone

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